Methyl 2-amino-4-methoxy-5-nitrobenzoate
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Overview
Description
Methyl 2-amino-4-methoxy-5-nitrobenzoate is an organic compound with the molecular formula C9H10N2O5. . This compound is characterized by the presence of an amino group, a methoxy group, and a nitro group attached to a benzoate ester. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of methyl 2-amino-4-methoxy-5-nitrobenzoate typically involves the amination reaction of 2-methoxy-5-nitrobenzoic acid . The reaction conditions often include the use of specific catalysts and solvents to facilitate the process. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Methyl 2-amino-4-methoxy-5-nitrobenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 2-amino-4-methoxy-5-nitrobenzoate is utilized in several scientific research fields:
Mechanism of Action
The mechanism of action of methyl 2-amino-4-methoxy-5-nitrobenzoate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can participate in various chemical reactions and interactions with biological molecules . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Methyl 2-amino-4-methoxy-5-nitrobenzoate can be compared with other similar compounds, such as:
These compounds share similar structural features but differ in their functional groups and chemical properties. The uniqueness of this compound lies in its specific combination of amino, methoxy, and nitro groups, which confer distinct reactivity and applications.
Properties
Molecular Formula |
C9H10N2O5 |
---|---|
Molecular Weight |
226.19 g/mol |
IUPAC Name |
methyl 2-amino-4-methoxy-5-nitrobenzoate |
InChI |
InChI=1S/C9H10N2O5/c1-15-8-4-6(10)5(9(12)16-2)3-7(8)11(13)14/h3-4H,10H2,1-2H3 |
InChI Key |
OOGUEWKIVNLENM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)N)C(=O)OC)[N+](=O)[O-] |
Origin of Product |
United States |
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